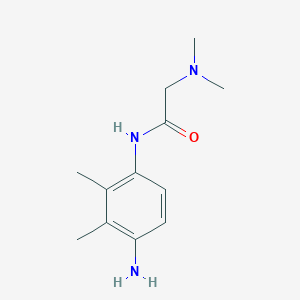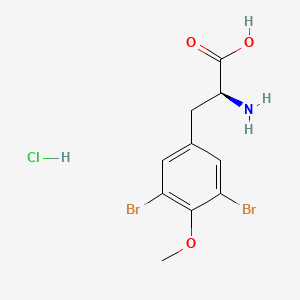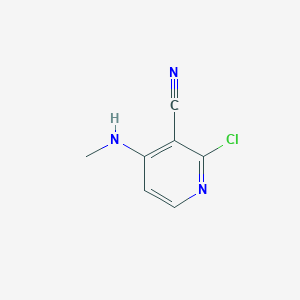![molecular formula C18H27O6Si- B12517199 3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate CAS No. 720712-25-4](/img/structure/B12517199.png)
3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate is a complex organic compound that features a combination of functional groups, including a formyl group, a methoxy group, and a trimethylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formylation: Introduction of the formyl group using reagents like formyl chloride or formic acid.
Methoxylation: Introduction of the methoxy group through methylation reactions using methyl iodide or dimethyl sulfate.
Trimethylsilylation: Introduction of the trimethylsilyl ether group using trimethylsilyl chloride in the presence of a base like triethylamine.
Carbonation: Formation of the carbonate ester using phosgene or a carbonate esterification reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl carbonates.
Aplicaciones Científicas De Investigación
3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy and trimethylsilyl groups can influence the compound’s reactivity and stability. The carbonate ester functionality can undergo hydrolysis under acidic or basic conditions, releasing carbon dioxide and the corresponding alcohol.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butyl-2-formyl-4-methoxyphenyl carbonate: Lacks the trimethylsilyl ether group.
3-tert-Butyl-2-formyl-4-methoxy-5-ethoxyphenyl carbonate: Has an ethoxy group instead of a trimethylsilyl ether group.
Uniqueness
3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate is unique due to the presence of the trimethylsilyl ether group, which can enhance its solubility and stability. This makes it a valuable intermediate in organic synthesis and material science applications.
Propiedades
Número CAS |
720712-25-4 |
|---|---|
Fórmula molecular |
C18H27O6Si- |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
[3-tert-butyl-2-formyl-4-methoxy-5-(2-trimethylsilylethoxy)phenyl] carbonate |
InChI |
InChI=1S/C18H28O6Si/c1-18(2,3)15-12(11-19)13(24-17(20)21)10-14(16(15)22-4)23-8-9-25(5,6)7/h10-11H,8-9H2,1-7H3,(H,20,21)/p-1 |
Clave InChI |
PBZCSWOPRNJHHB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1OC)OCC[Si](C)(C)C)OC(=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)



![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)


![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)

